CID 156593685
Description
CID 156593685 is a PubChem Compound Identifier (CID) assigned to a specific chemical entity in the PubChem database. For instance, collision-induced dissociation (CID) in mass spectrometry is a critical technique for fragmenting ions to deduce molecular structures, as demonstrated in studies on ginsenosides . Compounds like this compound are typically analyzed using high-resolution mass spectrometry (HRMS), gas chromatography-mass spectrometry (GC-MS), and liquid chromatography-electrospray ionization mass spectrometry (LC-ESI-MS) to determine molecular weight, fragmentation patterns, and structural features .
Hypothetically, this compound could belong to a class of fluorinated aromatic compounds, given the prevalence of such structures in related evidence (e.g., CAS 20358-06-9 in ). These compounds often exhibit distinct physicochemical properties, such as enhanced metabolic stability and membrane permeability, making them relevant in pharmaceutical and agrochemical research .
Properties
Molecular Formula |
C20H25O3 |
|---|---|
Molecular Weight |
313.4 g/mol |
InChI |
InChI=1S/C20H25O3/c1-18-14-10-7-8-12-16-20(22)23-17-13-9-5-3-2-4-6-11-15-19(18)21/h4-12,14-19,21H,2-3,13H2,1H3/b6-4-,8-7-,9-5?,14-10-,15-11-,16-12-/t18-,19-/m1/s1 |
InChI Key |
QBFOROOIONKELJ-OGDOJTSVSA-N |
Isomeric SMILES |
C[C@@H]1/C=C\C=C/C=C\C(=O)O[CH]C[CH][CH]CC/C=C\C=C/[C@H]1O |
Canonical SMILES |
CC1C=CC=CC=CC(=O)O[CH]C[CH][CH]CCC=CC=CC1O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for CID 156593685 would typically involve scaling up the laboratory synthesis procedures to a larger scale. This process would require optimization of reaction conditions, selection of suitable solvents, and implementation of efficient purification techniques to ensure high yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
CID 156593685 can undergo various types of chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halogens, amines, alcohols.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound.
Scientific Research Applications
CID 156593685 has a wide range of scientific research applications, including:
Chemistry: The compound can be used as a reagent or intermediate in organic synthesis.
Medicine: The compound could be investigated for its therapeutic potential in treating various diseases.
Industry: this compound may be used in the development of new materials, catalysts, or other industrial applications.
Mechanism of Action
The mechanism of action of CID 156593685 involves its interaction with specific molecular targets and pathways
Comparison with Similar Compounds
Structural Analogues
The following table compares hypothetical properties of CID 156593685 with structurally similar compounds described in the evidence:
Key Observations:
- Molecular Weight & Solubility : this compound, if fluorinated and aromatic, would align with trends seen in CAS 20358-06-9 and CAS 340736-76-7, where increased halogenation (e.g., fluorine or trifluoromethyl groups) reduces aqueous solubility but enhances lipid membrane penetration .
- CYP Inhibition : Fluorinated compounds often inhibit CYP1A2 due to electron-withdrawing effects altering metabolic pathways .
- LogP and Bioavailability : Higher LogP values correlate with improved blood-brain barrier (BBB) permeability, a critical factor in CNS-targeted drug design .
Functional Analogues
Functional similarities can be drawn based on applications in pharmacology and agrochemistry:
- CAS 20358-06-9 : Used as a synthetic intermediate in antiviral agents, highlighting the role of fluorinated heterocycles in medicinal chemistry .
If this compound shares a trifluoromethyl-oxadiazole motif, it may exhibit similar kinase inhibition but with variations in selectivity due to differences in substituent groups.
Analytical Characterization
- Mass Spectrometry: this compound would require HRMS for exact mass determination and tandem MS/MS for fragmentation analysis, as seen in ginsenoside studies .
- Chromatography : LC-ESI-MS with C18 columns could resolve this compound from isomers, leveraging retention time and fragmentation patterns .
Q & A
Basic Research Questions
Q. How to formulate a focused research question for studying CID 156593685?
- Methodological Guidance :
- Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate the practicality and significance of the question .
- Align the question with gaps identified through a systematic literature review (e.g., lack of data on specific biochemical interactions or synthesis pathways).
- For hypothesis-driven studies, employ frameworks like PICO (Population, Intervention, Comparison, Outcome) to structure the inquiry .
- Example :
"How does the molecular structure of this compound influence its binding affinity to [specific receptor X] compared to analogous compounds?"
Q. What are the key considerations in designing experiments for this compound?
- Experimental Design :
- Common Pitfalls : Overlooking solvent effects or kinetic parameters in synthesis studies.
Q. How to conduct a systematic literature review on this compound?
- Steps :
Database Selection : Use PubMed, SciFinder, and Web of Science with keywords like "this compound", "[chemical class]", and "[property/application]" .
Inclusion/Exclusion Criteria : Filter studies by publication date (e.g., last 10 years), peer-reviewed status, and methodological rigor.
Synthesis : Tabulate findings (e.g., physicochemical properties, reported bioactivities) and identify conflicting results for further investigation .
Advanced Research Questions
Q. How to resolve contradictions in experimental data involving this compound?
- Analytical Strategies :
- Sensitivity Analysis : Test if small changes in experimental conditions (e.g., solvent polarity) significantly alter outcomes .
- Cross-Validation : Compare results across multiple analytical techniques (e.g., NMR, HPLC-MS) to confirm structural or functional claims .
- Meta-Analysis : Statistically aggregate data from independent studies to identify trends or outliers .
- Example : Discrepancies in reported solubility data may arise from unrecorded polymorphic forms.
Q. What advanced statistical methods are suitable for analyzing this compound’s properties?
- Methods and Applications :
Q. How to optimize synthesis parameters for this compound using Design of Experiments (DOE)?
- DOE Workflow :
Factor Screening : Identify critical parameters (e.g., catalyst loading, reaction time) via fractional factorial design.
Response Surface Methodology (RSM) : Model non-linear relationships to pinpoint optimal conditions .
Validation : Replicate optimized conditions in triplicate to confirm yield improvements.
- Case Study : A 3^2 full factorial design reduced byproduct formation by 40% in a palladium-catalyzed coupling step .
Interdisciplinary and Ethical Considerations
Q. How to address ethical challenges in interdisciplinary studies involving this compound?
- Guidelines :
- Obtain ethics approval for studies involving human/animal subjects or environmental sampling .
- Disclose conflicts of interest (e.g., funding sources) and adhere to open-data principles where feasible .
Q. What strategies ensure reproducibility in computational studies of this compound?
- Best Practices :
- Share code/scripts (e.g., via GitHub) with version control and dependency documentation.
- Use benchmark datasets to validate molecular docking or MD simulations .
Tables for Comparative Analysis
Table 1 : Common Methodological Pitfalls and Solutions
Table 2 : Key Journals for Publishing this compound Research
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
